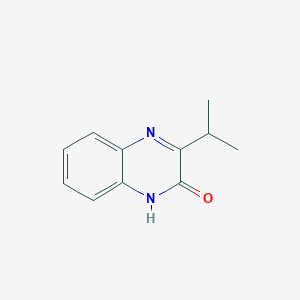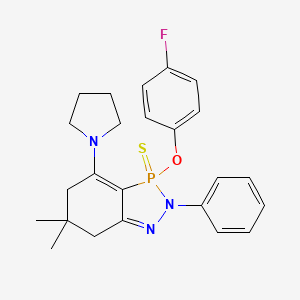
2(1H)-Quinoxalinone, 3-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Quinoxalinone, 3-(1-methylethyl)- is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
科学的研究の応用
2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the antimicrobial activity of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. Additionally, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit antioxidant activity, which could potentially be useful in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 2(1H)-Quinoxalinone, 3-(1-methylethyl)- in lab experiments is its wide range of biological activities, which makes it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
将来の方向性
There are several future directions for research on 2(1H)-Quinoxalinone, 3-(1-methylethyl)-. One direction is to further investigate its mechanism of action, particularly with regard to its antitumor and antimicrobial activities. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to determine its safety for use in various applications.
合成法
The synthesis of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can be achieved through various methods. One common method involves the condensation of 2-nitroaniline and acetone in the presence of a catalyst, followed by reduction of the resulting nitroso compound with zinc and hydrochloric acid. Another method involves the reaction of 2-chloroaniline and isobutyraldehyde in the presence of a base to yield the desired compound.
特性
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
![4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-propan-2-yloxyacetamide](/img/structure/B7542364.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)